molecular formula C16H15NO4 B6407717 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid CAS No. 1261981-76-3

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid

Cat. No.: B6407717
CAS No.: 1261981-76-3
M. Wt: 285.29 g/mol
InChI Key: FMNUHRQBKRTGNZ-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-4-10(8-11)13-7-6-12(16(20)21)9-14(13)18/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNUHRQBKRTGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691303
Record name 3'-(Dimethylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-76-3
Record name 3'-(Dimethylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid typically involves multiple steps. One common method includes the reaction of 3-hydroxybenzoic acid with 3-(N,N-dimethylaminocarbonyl)phenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-ketobenzoic acid.

    Reduction: Formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.

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